4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate
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Overview
Description
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrazole ring substituted with methyl groups, a phenyl ring, and a trifluoromethyl group, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenyl and trifluoromethyl groups. The final step involves the formation of the carbamate linkage under controlled conditions, often using reagents such as isocyanates and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structure and potential therapeutic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate: Shares a similar pyrazole structure with trifluoromethyl and phenyl groups.
Other pyrazole derivatives: Compounds with similar core structures but different substituents, which may exhibit varying properties and applications.
Uniqueness
4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]phenyl N-[3-(trifluoromethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]phenyl] N-[3-(trifluoromethyl)phenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20F3N3O2/c1-13-19(14(2)27(3)26-13)11-15-7-9-18(10-8-15)29-20(28)25-17-6-4-5-16(12-17)21(22,23)24/h4-10,12H,11H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVXOUOOBLTDTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC2=CC=C(C=C2)OC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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